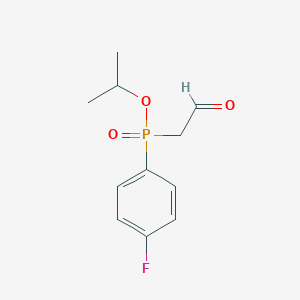![molecular formula C10H10F3NO B14357309 N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide CAS No. 91759-50-1](/img/structure/B14357309.png)
N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide typically involves the acylation of 2-methyl-6-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
- N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]acetamide
- N-[3-(Trifluoromethyl)phenyl]acetamide
- 2-(4-Chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
Comparison: N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
Properties
CAS No. |
91759-50-1 |
|---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-3-5-8(10(11,12)13)9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
IDQGCJWCTJRSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



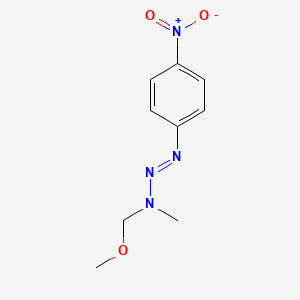
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
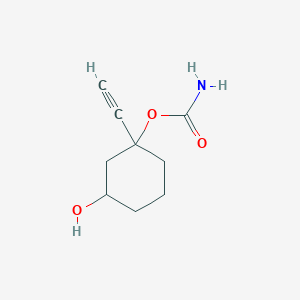
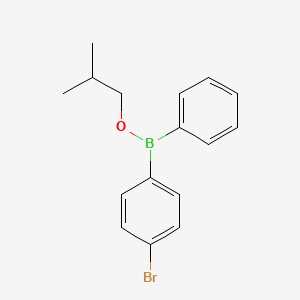
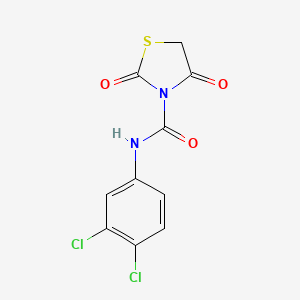

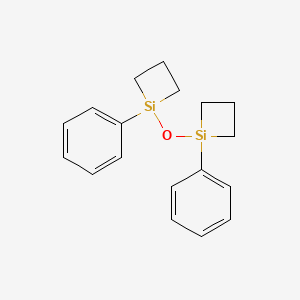


![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
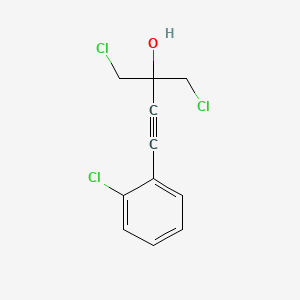
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
